molecular formula C20H25Cl3N2O4 B12628902 C20H25Cl3N2O4

C20H25Cl3N2O4

Cat. No.: B12628902
M. Wt: 463.8 g/mol
InChI Key: XPTHHPBKJCAERE-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H25Cl3N2O4 Levocetirizine dihydrochloride . It is a third-generation non-sedative antihistamine used primarily to treat allergies such as hay fever, allergic rhinitis, and chronic urticaria. This compound is the active enantiomer of cetirizine and is known for its high efficacy and minimal sedative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levocetirizine dihydrochloride involves several steps. One common method starts with the preparation of 2-chloro-1-(4-chlorophenyl)ethanone, which is then reacted with 1-(2-chloroethyl)piperazine to form 1-(4-chlorophenyl)-2-(1-piperazinyl)ethanone. This intermediate is further reacted with 2-(2-chlorophenyl)-2-hydroxyacetic acid to yield Levocetirizine. The final step involves the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of Levocetirizine dihydrochloride typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Levocetirizine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions are less common but can be induced under controlled laboratory conditions.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various halogenated analogs.

Scientific Research Applications

Levocetirizine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new antihistamines.

    Biology: Researchers study its effects on histamine receptors to understand allergic responses better.

    Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating various allergic conditions.

    Industry: The compound is used in the formulation of over-the-counter and prescription medications for allergy relief.

Mechanism of Action

Levocetirizine dihydrochloride works by selectively inhibiting the H1 histamine receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound has a high affinity for H1 receptors, which contributes to its effectiveness at lower doses compared to other antihistamines .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: The parent compound from which Levocetirizine is derived. It is a second-generation antihistamine with similar uses but more sedative effects.

    Loratadine: Another non-sedative antihistamine used for similar indications but with a different chemical structure.

    Fexofenadine: A third-generation antihistamine with a similar non-sedative profile but different pharmacokinetics.

Uniqueness

Levocetirizine dihydrochloride is unique due to its high selectivity and affinity for H1 receptors, leading to fewer side effects and higher efficacy at lower doses. Its enantiomeric purity also contributes to its reduced sedative effects compared to racemic mixtures like cetirizine .

Properties

Molecular Formula

C20H25Cl3N2O4

Molecular Weight

463.8 g/mol

IUPAC Name

3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-propoxybenzamide;hydrochloride

InChI

InChI=1S/C20H24Cl2N2O4.ClH/c1-2-7-28-19-15(21)11-14(12-16(19)22)20(25)23-13-17(18-4-3-8-27-18)24-5-9-26-10-6-24;/h3-4,8,11-12,17H,2,5-7,9-10,13H2,1H3,(H,23,25);1H

InChI Key

XPTHHPBKJCAERE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl

Origin of Product

United States

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